molecular formula C14H18N2O B12230125 2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one

2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one

Cat. No.: B12230125
M. Wt: 230.31 g/mol
InChI Key: HIYKEDCNTOEHBC-UHFFFAOYSA-N
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Description

2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a phenyl group and a partially saturated ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with cyclic ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound of the quinazolinone family, which lacks the phenyl group and partially saturated ring system.

    2-phenylquinazolin-4-one: A similar compound with a fully aromatic ring system.

    2,3-dihydroquinazolin-4-one: A partially saturated derivative with different biological properties.

Uniqueness

2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its partially saturated ring system and phenyl group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one

InChI

InChI=1S/C14H18N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-3,6-7,11-13,15H,4-5,8-9H2,(H,16,17)

InChI Key

HIYKEDCNTOEHBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)NC(N2)C3=CC=CC=C3

Origin of Product

United States

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